molecular formula C8H5F5O B2627381 2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol CAS No. 1800231-22-4

2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol

Cat. No. B2627381
CAS RN: 1800231-22-4
M. Wt: 212.119
InChI Key: QYFGOUMLWRFLDI-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol is a chemical compound with the CAS Number: 1800231-22-4 . It has a molecular weight of 212.12 . The compound is a liquid at ambient temperature .


Physical And Chemical Properties Analysis

2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol is a clear, colourless liquid . The exact physical and chemical properties such as boiling point, melting point, and density are not available in the search results.

Scientific Research Applications

Bench-Stable Pyridinium Salt Synthesis

Researchers have explored the utility of bench-stable pyridinium salts for the benzylation of alcohols, demonstrating efficient conversion processes. The study by Poon and Dudley (2006) highlights the synthesis of benzyl ethers from alcohols using a stable, neutral organic salt, showcasing an application where related compounds facilitate organic synthesis reactions in good to excellent yields Poon & Dudley, 2006.

Catalytic Secondary Benzylation

Noji et al. (2003) demonstrated the effectiveness of metal triflates, including lanthanoid, scandium, and hafnium triflates, in catalyzing secondary benzylation of various nucleophiles. This research underscores the utility of secondary benzyl alcohols in organic synthesis, particularly in the context of enhancing reaction yields and understanding mechanistic pathways Noji et al., 2003.

Oxidative Rearrangement to Benzyl Fluoromethyl Ethers

A novel approach to oxidative rearrangement involving benzyl alcohols was presented by Ochiai, Yoshimura, and Miyamoto (2009), where difluoro(aryl)-λ3-bromane facilitated the selective formation of benzyl fluoromethyl ethers. This method exemplifies the innovative use of difluoro compounds in achieving desirable synthetic outcomes Ochiai et al., 2009.

Novel Initiators for Living Polymerization

Research into the development of novel initiators for living polymerization has identified the potential of benzylic triflates prepared in situ. Oike et al. (2000) explored the application of these esters for the polymerization of tetrahydrofuran (THF), pointing towards advancements in materials science through the creation of functional polymeric structures Oike et al., 2000.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H315;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and may cause respiratory irritation . Precautionary statements include P271;P260;P280, suggesting that use should be in well-ventilated areas, inhalation of dust/fume/gas/mist/vapours/spray should be avoided, and protective gloves/protective clothing/eye protection/face protection should be worn .

properties

IUPAC Name

[2,6-difluoro-3-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFGOUMLWRFLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-3-(trifluoromethyl)benzyl alcohol

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